molecular formula C28H24ClN3O3 B11067722 3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11067722
M. Wt: 486.0 g/mol
InChI Key: VZVLDZHHXJSNSA-UHFFFAOYSA-N
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Description

3’-benzyl-1-(2-chlorobenzyl)-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyrrole moieties in this compound contribute to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-benzyl-1-(2-chlorobenzyl)-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be achieved through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes in the presence of a base like potassium hydroxide (KOH) and a solvent such as 1,4-dioxane . The reaction can also be conducted under solvent-free conditions to avoid the use of hazardous solvents and reduce costs .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-benzyl-1-(2-chlorobenzyl)-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3’-benzyl-1-(2-chlorobenzyl)-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-benzyl-1-(2-chlorobenzyl)-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The indole and pyrrole moieties can interact with biological macromolecules, leading to various biochemical effects. These interactions may involve binding to enzymes, receptors, or DNA, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-3-(4-chlorobenzyl)-5-methylindole: Shares similar structural features but lacks the spiro connection.

    3-(2-chlorobenzyl)-1-benzylindole: Similar indole core but different substitution pattern.

    5-methyl-1-(2-chlorobenzyl)indole: Lacks the spiro and pyrrole moieties.

Uniqueness

The uniqueness of 3’-benzyl-1-(2-chlorobenzyl)-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H24ClN3O3

Molecular Weight

486.0 g/mol

IUPAC Name

1-benzyl-1'-[(2-chlorophenyl)methyl]-5-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C28H24ClN3O3/c1-31-25(33)23-21(15-17-9-3-2-4-10-17)30-28(24(23)26(31)34)19-12-6-8-14-22(19)32(27(28)35)16-18-11-5-7-13-20(18)29/h2-14,21,23-24,30H,15-16H2,1H3

InChI Key

VZVLDZHHXJSNSA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)CC6=CC=CC=C6

Origin of Product

United States

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